5,5-Diethyldihydro-6-thioxouracil

Catalog No.
S14305137
CAS No.
6300-97-6
M.F
C8H12N2O2S
M. Wt
200.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,5-Diethyldihydro-6-thioxouracil

CAS Number

6300-97-6

Product Name

5,5-Diethyldihydro-6-thioxouracil

IUPAC Name

5,5-diethyl-6-sulfanylidene-1,3-diazinane-2,4-dione

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

InChI

InChI=1S/C8H12N2O2S/c1-3-8(4-2)5(11)9-7(12)10-6(8)13/h3-4H2,1-2H3,(H2,9,10,11,12,13)

InChI Key

KUMCLYGZVRXJMG-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=S)CC

5,5-Diethyldihydro-6-thioxouracil is a synthetic compound derived from uracil, characterized by the presence of two ethyl groups at the 5-position and a thio group at the 6-position. This compound belongs to the class of thiouracils, which are known for their diverse biological activities and potential therapeutic applications. The chemical structure can be represented as follows:

  • Molecular Formula: C₉H₁₁N₃OS
  • Molecular Weight: 199.26 g/mol

The presence of the thio group in its structure enhances its reactivity and biological properties compared to other uracil derivatives.

Typical of thiouracil derivatives. These include:

  • Alkylation: The thio group can participate in nucleophilic substitution reactions, allowing for the introduction of various alkyl groups.
  • Condensation Reactions: It can react with carbonyl compounds to form thiazolidine derivatives.
  • Decomposition: When subjected to high temperatures, it may decompose, losing mass as observed in similar thiouracil compounds .

These reactions contribute to the synthesis of more complex molecules with potential pharmaceutical applications.

Thiouracil derivatives, including 5,5-Diethyldihydro-6-thioxouracil, exhibit a range of biological activities:

  • Antiviral Properties: Some studies suggest that thiouracil derivatives can inhibit viral replication, making them candidates for antiviral drug development.
  • Antimicrobial Activity: Compounds in this class have shown efficacy against both Gram-positive and Gram-negative bacteria .
  • Thyroid Function Modulation: Similar compounds are known to affect thyroid hormone synthesis, which has implications in treating hyperthyroidism.

The specific biological activities of 5,5-Diethyldihydro-6-thioxouracil require further investigation to fully elucidate its potential therapeutic effects.

The synthesis of 5,5-Diethyldihydro-6-thioxouracil typically involves:

  • Starting Materials: The synthesis often begins with readily available uracil derivatives.
  • Reagents: Common reagents include alkylating agents such as diethyl bromomalonate or ethyl chloroacetate.
  • Reaction Conditions: The reactions are generally carried out in polar solvents like ethanol or DMSO under controlled temperatures to facilitate the formation of desired products.

For example, a typical synthesis pathway may involve the alkylation of a thiouracil precursor followed by cyclization reactions to yield 5,5-Diethyldihydro-6-thioxouracil .

5,5-Diethyldihydro-6-thioxouracil has potential applications in various fields:

  • Pharmaceuticals: Given its biological activity, it may serve as a lead compound for developing antiviral or antimicrobial agents.
  • Research Tools: Its unique structure makes it valuable for studying biochemical pathways involving nucleic acids and sulfur-containing compounds.
  • Agricultural Chemicals: There is potential for use in developing agrochemicals aimed at controlling plant pathogens.

Interaction studies involving 5,5-Diethyldihydro-6-thioxouracil focus on its binding affinity with various biological targets:

  • Metal Complexes: Research indicates that thiouracils can form complexes with metal ions (e.g., copper and palladium), affecting their biological activity and stability .
  • Enzyme Inhibition: Studies on similar compounds suggest that they may inhibit enzymes involved in nucleotide metabolism, which could be beneficial in treating certain diseases.

These interactions highlight the compound's versatility and potential for further exploration in medicinal chemistry.

Several compounds share structural similarities with 5,5-Diethyldihydro-6-thioxouracil. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological Activity
6-MethylthiouracilMethyl group at 6-positionAntiviral and antimicrobial
2-ThiouracilBasic thiouracil structureThyroid function modulation
5-MethylthiouracilMethyl group at 5-positionAnticancer properties
5,6-Dimethyl-2-ThiouracilTwo methyl groups at positions 5 and 6Antiviral activity

Each compound exhibits unique properties based on its structure and substituents, influencing its reactivity and biological effects. The distinct ethyl substitution in 5,5-Diethyldihydro-6-thioxouracil sets it apart from these similar compounds, potentially enhancing its solubility and biological activity.

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

200.06194880 g/mol

Monoisotopic Mass

200.06194880 g/mol

Heavy Atom Count

13

UNII

D5M4EVA9VV

Dates

Last modified: 08-10-2024

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